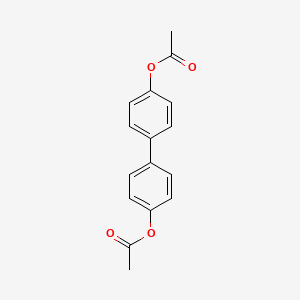

4,4'-Diacetoxybiphenyl

Overview

Description

4,4'-Diacetoxybiphenyl is a derivative of biphenyl, which is a type of aromatic compound consisting of two phenyl rings connected by a single bond. The specific structure of 4,4'-diacetoxybiphenyl includes acetoxy groups (-OCOCH3) attached to the 4 and 4' positions of the biphenyl structure. This compound is related to other biphenyl derivatives that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods, including catalytic cross-coupling reactions. For instance, 4'-Acetyl-4-methoxybiphenyl (AMB), a related compound, was synthesized using a catalytic Suzuki cross-coupling reaction . Although the specific synthesis of 4,4'-diacetoxybiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable. The synthesis of another derivative, 2,2'-[biphenyl-4,4'-diylbis(oxy)]diacetic acid, involved alkylation of 4,4'-dihydroxybiphenyl with methylbromoacetate followed by alkaline hydrolysis . This suggests that functionalization of the biphenyl core can be tailored to introduce various substituents, including acetoxy groups.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the orientation of the phenyl rings and the substituents attached to them. The crystal structure of AMB, a related compound, revealed an orthorhombic unit cell with noncentrosymmetric space group Pna2(1), featuring parallel alignment of planar molecules in the syn-conformation . The molecular dipole moments and the polar nature of the crystal structure are significant as they contrast with nonpolar structures of similar compounds. Although the exact molecular structure of 4,4'-diacetoxybiphenyl is not provided, it can be inferred that the acetoxy groups would influence the overall polarity and molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of biphenyl derivatives is influenced by the substituents present on the biphenyl core. The provided papers do not detail specific chemical reactions involving 4,4'-diacetoxybiphenyl. However, the synthesis of related compounds involves reactions such as alkylation, hydrolysis, and the formation of chloroanhydrides . These reactions are indicative of the potential reactivity of 4,4'-diacetoxybiphenyl, which may undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

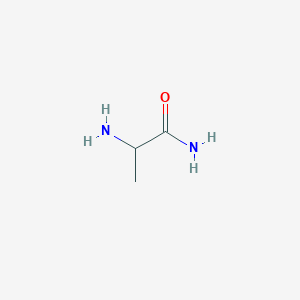

The physical and chemical properties of biphenyl derivatives are determined by their molecular structure. The polar alignment and dipole moments of AMB suggest that similar compounds, like 4,4'-diacetoxybiphenyl, may exhibit unique dielectric and optical properties . The hemolytic properties of certain biphenyl derivatives have been studied, showing that the presence of amide groups in the side chain can significantly reduce hemolytic activity . This indicates that the functional groups attached to the biphenyl core can dramatically alter the biological and physical properties of these compounds.

Scientific Research Applications

Synthesis and Hemolytic Properties

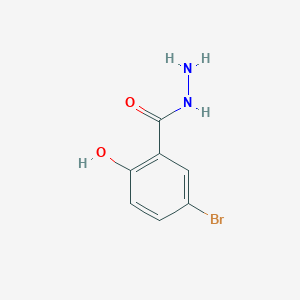

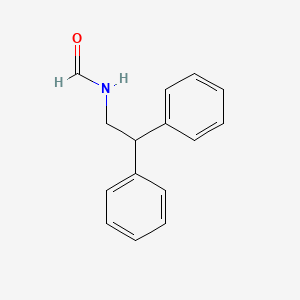

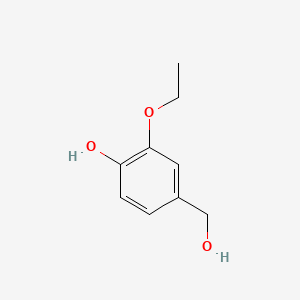

4,4'-Diacetoxybiphenyl derivatives have been synthesized and studied for their hemolytic properties. A study by Zanoza et al. (2016) focused on derivatives of 4,4'-dihydroxybiphenyl, examining their hemolytic effects and how side chain structures influence these properties. The study found that replacing the ethylene group with an amide group in the side chain of 4,4'-bissubstituted biphenyls significantly reduces hemolytic properties (Zanoza et al., 2016).

Chemical Analysis and Proximity Effects

Orlando et al. (1993) explored the elimination of acetic acid from protonated derivatives of 4,4'-Diacetoxybiphenyl. They observed a novel proximity effect where the interaction between two acetoxy groups leads to the elimination of a molecule of acetic acid. This finding enhances understanding of polycyclic aromatic compounds' structures and behaviors (Orlando et al., 1993).

Solubility and Thermal Properties in Polymers

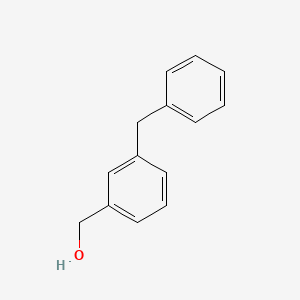

Spiliopoulos and Mikroyannidis (1998) studied the solubility and thermal properties of polymers containing 4,4'-diacetoxybiphenyl derivatives. They found that the presence of alkoxyphenyl pendent groups notably enhances the solubility of these polymers and affects their thermal stability, which is significant for material science applications (Spiliopoulos & Mikroyannidis, 1998).

Biocidal Properties

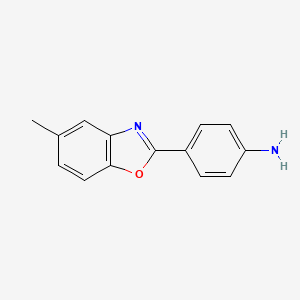

Research by Heath et al. (1998) identified 2-hydroxydiphenyl ethers, related to 4,4'-Diacetoxybiphenyl, as having broad-spectrum antibacterial properties. They found these compounds target the fabI component of fatty acid synthesis, offering insights into antimicrobial mechanisms (Heath et al., 1998).

Ecotoxicological Studies

In the realm of ecotoxicology, studies like that of Jiangning et al. (2004) have evaluated the toxic effects of biphenyl derivatives, such as 4-aminobiphenyl, using various bioassays. These include examining the impact on aquatic organisms and mammalian cells, suggesting the importance of considering environmental and health impacts in the application of these compounds (Jiangning et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[4-(4-acetyloxyphenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMBBMQDXFZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345412 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diacetoxybiphenyl | |

CAS RN |

32604-29-8 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

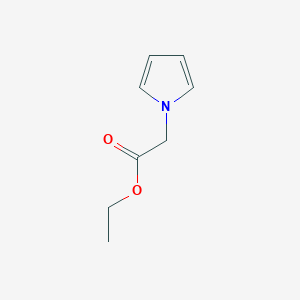

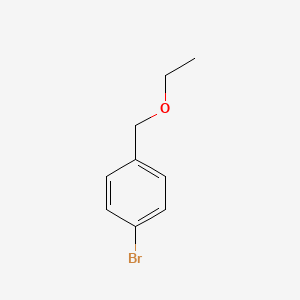

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.